molecular formula C10H10Cl2O B15384063 Cyclopropyl(2,5-dichlorophenyl)methanol

Cyclopropyl(2,5-dichlorophenyl)methanol

Cat. No.: B15384063
M. Wt: 217.09 g/mol
InChI Key: NDGUCBXEMOCVGR-UHFFFAOYSA-N
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Description

Cyclopropyl(2,5-dichlorophenyl)methanol is a chemical building block of significant interest in medicinal and organic chemistry. This compound features a cyclopropyl ring and a dichlorophenyl group, a structural motif known to enhance lipophilicity and influence the binding affinity of molecules to biological targets . While direct literature on this specific alcohol may be limited, it serves as a direct synthetic precursor to a class of compounds with established research value. Specifically, it can be readily transformed into [2-(2,5-dichlorophenyl)cyclopropyl]methanamine, a scaffold that has been extensively studied as a potent and selective agonist for the 5-HT2C serotonin receptor . Compounds based on this scaffold are investigated for a range of therapeutic areas, including the treatment of obesity, central nervous system (CNS) disorders, schizophrenia, and Alzheimer's disease . The presence of the 2,5-dichloro substitution on the phenyl ring is a critical feature, as the positional isomerism of halogen substituents can profoundly impact the physicochemical and pharmacological properties of the resulting molecules . As a high-purity intermediate, this compound is intended for use in the synthesis of more complex target compounds, such as selective serotonin receptor agonists, and for probing structure-activity relationships (SAR) in drug discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

cyclopropyl-(2,5-dichlorophenyl)methanol

InChI

InChI=1S/C10H10Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2

InChI Key

NDGUCBXEMOCVGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological activity, toxicity, and physicochemical properties of Cyclopropyl(2,5-dichlorophenyl)methanol are influenced by its substituents. Below is a comparative analysis with key analogs (Table 1) and detailed findings.

Substituent Effects on Enzymatic Inhibition

This compound
  • Activity : The 2,5-dichlorophenyl group is critical for binding to the S1 pocket of FXIIa, as shown by crystallographic data. Derivatives with this moiety exhibit IC50 values of ~10 μM after side-chain optimization .
  • Selectivity : High selectivity for FXIIa over thrombin and other proteases, attributed to the dichlorophenyl group’s steric and electronic compatibility with the enzyme’s active site .
Cyclopropyl(2,5-difluorophenyl)methanol
  • Activity: Replacing chlorine with fluorine reduces electronegativity and van der Waals interactions, likely diminishing binding affinity. No direct IC50 data are available, but fluorine’s smaller size and lower lipophilicity may reduce potency compared to dichloro analogs.
  • Toxicity : Fluorinated analogs are hypothesized to exhibit lower toxicity than chlorinated derivatives, as chlorination often increases biological activity and toxicity .
Cyclopropyl(2,5-dimethylphenyl)methanol
  • Expected to show weaker inhibition compared to dichloro derivatives.
  • Metabolic Stability : Increased hydrophobicity from methyl groups may enhance metabolic stability but reduce solubility.

Chlorination vs. Other Modifications

  • Toxicity Trends: Chlorination of benzene derivatives can either increase or decrease toxicity depending on substitution patterns. For example, dichloroacetylene is neurotoxic, while some chlorinated ethane derivatives exhibit anesthetic effects . The 2,5-dichlorophenyl group in the target compound likely contributes to higher biological activity but may also elevate toxicity compared to non-chlorinated analogs.
  • Electronic Effects : Chlorine’s strong electron-withdrawing nature enhances electrophilic interactions in enzyme binding, whereas fluorine’s weaker electron-withdrawing capacity may reduce efficacy .

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Key Properties Source
This compound 2,5-Cl IC50 ~10 μM (FXIIa); High selectivity; Potential elevated toxicity
Cyclopropyl(2,5-difluorophenyl)methanol 2,5-F Hypothesized lower activity and toxicity; Improved metabolic stability
Cyclopropyl(2,5-dimethylphenyl)methanol 2,5-CH3 Reduced binding affinity; Increased hydrophobicity

Preparation Methods

Synthesis of (2,5-Dichlorophenyl)Cyclopropanecarboxaldehyde

The aldehyde precursor is synthesized via cross-coupling reactions or cyclopropanation of 2,5-dichlorocinnamaldehyde. For example, a Simmons-Smith reaction using diiodomethane and zinc-copper couple introduces the cyclopropyl ring to the α,β-unsaturated aldehyde.

Catalytic Hydrogenation

The aldehyde undergoes hydrogenation in cyclohexane or heptane with Raney nickel at 25–28°C and 4.5–4.7 bar H₂. Under these conditions, the aldehyde group is selectively reduced to a primary alcohol with minimal ring-opening side reactions. Patent data demonstrates 93–100% selectivity for cyclopropylmethanol formation, albeit with minor n-butanol byproducts (9–14%) from cyclopropane ring hydrogenation.

Representative Conditions

Parameter Value
Catalyst Raney Nickel (2–4 g)
Solvent Cyclohexane (20 mL)
Temperature 25–28°C
H₂ Pressure 4.45–4.72 bar
Reaction Time 4.5–16 hours
Yield 85–90% cyclopropylmethanol

Grignard Addition to 2,5-Dichlorobenzaldehyde

The nucleophilic addition of cyclopropylmagnesium bromide to 2,5-dichlorobenzaldehyde provides a direct route to the target alcohol. This method leverages the electrophilicity of the aldehyde carbonyl group.

Reaction Mechanism

  • Grignard Reagent Preparation : Cyclopropyl bromide reacts with magnesium in dry tetrahydrofuran (THF) to form cyclopropylmagnesium bromide.
  • Aldehyde Addition : The Grignard reagent attacks 2,5-dichlorobenzaldehyde, forming a magnesium alkoxide intermediate.
  • Acidic Workup : Hydrolysis with ammonium chloride yields (cyclopropyl)(2,5-dichlorophenyl)methanol.

Optimization Considerations

  • Solvent : Anhydrous THF or diethyl ether prevents premature quenching of the Grignard reagent.
  • Temperature : Slow addition at 0°C minimizes side reactions like enolization.
  • Purity : Distillation or chromatography isolates the product from biphenyl byproducts.

Yield : 65–75% (theoretical maximum for secondary alcohol formation).

Reduction of (2,5-Dichlorophenyl)Cyclopropyl Ketones

Ketone reduction offers an alternative pathway, though the synthesis of the ketone precursor presents challenges.

Ketone Synthesis

  • Friedel-Crafts Acylation : Limited by the deactivating effect of chlorine substituents on the benzene ring.
  • Cross-Coupling : Suzuki-Miyaura coupling between cyclopropylboronic acid and 2,5-dichlorobromobenzene, followed by oxidation of the resultant biaryl compound to a ketone.

Ketone Reduction

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to the secondary alcohol. LiAlH₄ in THF at 0°C typically achieves 80–85% conversion, while NaBH₄ in methanol affords milder conditions with slightly lower yields (70–75%).

Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction introduces a cyclopropyl group to allylic alcohols, providing a stereoselective route.

Substrate Preparation

2,5-Dichlorocinnamyl alcohol serves as the starting material, synthesized via Claisen-Schmidt condensation of 2,5-dichlorobenzaldehyde with acetaldehyde.

Cyclopropanation

Treatment with diiodomethane and a zinc-copper couple in dichloromethane at 0°C generates the cyclopropane ring adjacent to the hydroxyl group. This method avoids over-reduction and preserves the alcohol functionality.

Conditions

Parameter Value
Reagents CH₂I₂, Zn-Cu
Solvent CH₂Cl₂
Temperature 0°C → room temperature
Reaction Time 12–24 hours
Yield 60–70%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Hydrogenation High selectivity, scalable Requires specialized aldehyde precursor 85–90%
Grignard Addition Straightforward, no catalysts Sensitivity to moisture, moderate yields 65–75%
Ketone Reduction Reliable with stable ketones Challenging ketone synthesis 70–85%
Simmons-Smith Reaction Stereoselective, mild conditions Limited to allylic alcohol substrates 60–70%

Q & A

Q. What are the established synthetic routes for Cyclopropyl(2,5-dichlorophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound can be synthesized via Friedel-Crafts acylation or Grignard reactions. For Friedel-Crafts, cyclopropane-containing acyl chlorides react with dichlorophenyl derivatives under reflux (elevated temperatures), while Grignard approaches use cyclopropylmagnesium halides with 2,5-dichlorobenzaldehyde at lower temperatures (~0–25°C) .
  • Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst selection (e.g., AlCl₃). Side products like over-acylated derivatives are minimized by slow reagent addition .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR: Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the dichlorophenyl aromatic protons split into doublets due to para/meta chlorine substituents (δ 7.2–7.8 ppm). The methanol group shows a broad singlet at δ 1.8–2.2 ppm .
  • IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm functional groups .
    • X-ray Crystallography: Resolves spatial orientation of the cyclopropane ring relative to the dichlorophenyl plane, critical for stereochemical analysis .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Light Sensitivity: The dichlorophenyl group undergoes photodegradation; store in amber vials under inert gas (N₂/Ar) .
  • Thermal Stability: Melting point (79–80°C) and decomposition temperature (>200°C) suggest stability at room temperature but degradation under prolonged heating .
  • Hygroscopicity: The methanol group may absorb moisture; store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • The cyclopropane’s 60° bond angles induce ring strain, enhancing susceptibility to ring-opening reactions. For example:
  • Acid-Catalyzed Ring Opening: Reacts with HBr to form 1-bromo-3-(2,5-dichlorophenyl)propanol, confirmed by GC-MS monitoring .
  • Electrophilic Attack: The strained C-C bonds act as electron-rich sites, facilitating regioselective epoxidation or hydrogenation .
    • Computational studies (DFT) predict activation energies for competing pathways, aiding in reaction optimization .

Q. What analytical strategies resolve contradictions in stereochemical assignments?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol to separate enantiomers. Retention times correlate with computational enantiomeric excess (ee) predictions .
  • Vibrational Circular Dichroism (VCD): Distinguishes absolute configurations by comparing experimental and simulated spectra .
  • Contradiction Example: Discrepancies in optical rotation data ([α]ᴅ) may arise from solvent polarity; resolve via standardized measurements in ethanol or DMSO .

Q. How do computational models predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Model the compound’s binding to cytochrome P450 enzymes. The dichlorophenyl moiety shows hydrophobic interactions, while the methanol group forms hydrogen bonds with active-site residues .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What methodologies quantify the impact of chlorine substituents on lipophilicity and bioactivity?

Methodological Answer:

  • LogP Measurement: Shake-flask method (octanol/water partition) shows LogP = 2.8 ± 0.2, indicating moderate lipophilicity. Compare with analogs (e.g., 2,4-dichloro: LogP = 2.5) to correlate substituent position with membrane permeability .
  • SAR Studies: Replace 2,5-dichlorophenyl with fluorophenyl or methyl groups; bioassays (e.g., MIC against Candida spp.) reveal chlorine’s role in antifungal activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities (e.g., residual solvents) lower observed melting points .
  • Inter-lab Calibration: Cross-validate NMR spectra with internal standards (e.g., TMS) and control humidity during DSC measurements .

Tables of Key Data

Property Value Reference
Molecular Weight221.08 g/mol (calc.)
Melting Point79–80°C
LogP (Octanol/Water)2.8 ± 0.2
¹H NMR (CDCl₃)δ 0.9–1.3 (m, 4H, cyclopropane)

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